2-(butanoylamino)-N-tert-butylbenzamide
Description
2-(Butanoylamino)-N-tert-butylbenzamide is a benzamide derivative featuring a tert-butyl group attached to the amide nitrogen and a butanoylamino substituent at the ortho position of the benzene ring.
Properties
IUPAC Name |
2-(butanoylamino)-N-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-5-8-13(18)16-12-10-7-6-9-11(12)14(19)17-15(2,3)4/h6-7,9-10H,5,8H2,1-4H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUBPYCQJAZEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(butanoylamino)-N-tert-butylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-aminobenzamide with tert-butyl isocyanate under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(butanoylamino)-N-tert-butylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The benzamide moiety allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: 2-(butanoylamino)-N-tert-butylbenzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(butanoylamino)-N-tert-butylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the binding affinity and selectivity of the compound. The benzamide moiety can form hydrogen bonds and other interactions with target proteins, affecting their conformation and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Tert-Butyl Groups
Compounds bearing tert-butyl groups exhibit distinct steric and solubility profiles. For example:
- 8-[4-(Dithiolan-3-yl)butanoylamino]-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]octanamide (8c): This analog includes a tert-butyl-like hydroxypropyl group and a dithiolan moiety. It was synthesized in 41% yield as a stereoisomeric mixture, with a molecular weight of 435.2351. Its IR and NMR data highlight strong hydrogen-bonding capacity due to hydroxyl groups .
- 2-Amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide: With a molecular weight of 312.40, this compound features a tert-butylphenoxyethyl chain, enhancing hydrophobicity. It has two H-bond donors and three acceptors, suggesting moderate solubility in polar solvents .
- 4-Amino-N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (21): This derivative incorporates a pyridinyl group, which may improve binding affinity to aromatic receptors compared to the target compound’s simpler amide structure .
Key Insight: The tert-butyl group in 2-(butanoylamino)-N-tert-butylbenzamide likely reduces water solubility but improves metabolic stability compared to non-tert-butyl analogs.
Acylated Amino Substituents
The butanoylamino group distinguishes the target compound from analogs with varying acyl chain lengths or branching:
- Baccatin III 13-ester with (2S,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoic acid: A straight-chain butanoylamino group is used here, similar to the target compound. In contrast, the sec-butyl analog (2R,3S configuration) and pentanoylamino analog (five-carbon chain) in demonstrate how chain length and branching influence steric hindrance and enzymatic recognition .
Physicochemical Properties
A comparison of molecular weights and substituent effects:
*Calculated based on structural inference.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
